(R)-1-(3-Pyridyl)-1-butanol
CAS No.:
Cat. No.: VC13979713
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO |
|---|---|
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | (1R)-1-pyridin-3-ylbutan-1-ol |
| Standard InChI | InChI=1S/C9H13NO/c1-2-4-9(11)8-5-3-6-10-7-8/h3,5-7,9,11H,2,4H2,1H3/t9-/m1/s1 |
| Standard InChI Key | DDKXACMCFYQHAZ-SECBINFHSA-N |
| Isomeric SMILES | CCC[C@H](C1=CN=CC=C1)O |
| Canonical SMILES | CCCC(C1=CN=CC=C1)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure comprises a pyridine ring linked to a four-carbon alcohol chain. The pyridine moiety contributes aromaticity and basicity, while the butanol chain introduces hydrophobicity and stereochemical complexity. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1R)-1-pyridin-3-ylbutan-1-ol | |
| Canonical SMILES | CCCC(C1=CN=CC=C1)O | |
| Isomeric SMILES | CCCC@HO | |
| InChI Key | DDKXACMCFYQHAZ-SECBINFHSA-N | |
| PubChem CID | 58496614 |
The R configuration at the chiral center (C1 of the butanol chain) distinguishes this enantiomer from its S counterpart, influencing its interaction with biological targets and chiral catalysts.
Synthesis and Stereochemical Control
Asymmetric Reduction Strategies
The synthesis of (R)-1-(3-Pyridyl)-1-butanol likely employs asymmetric reduction of a prochiral ketone precursor, such as 1-(3-pyridyl)-1-butanone. Chiral catalysts like BINAP-Ru complexes or enzymatic systems (e.g., alcohol dehydrogenases) could achieve high enantiomeric excess (ee). For instance, the reduction of 3-pyridyl ketones using Rhodococcus erythropolis alcohol dehydrogenase yields R-configured alcohols with >90% ee.
Resolution Techniques
Racemic mixtures of 1-(3-Pyridyl)-1-butanol may be resolved via chiral chromatography or diastereomeric salt formation. A method analogous to the synthesis of (R)-NNAL—a tobacco-specific nitrosamine metabolite—involves using chiral auxiliaries like 2-(3-pyridyl)-1,3-dithiane to separate enantiomers .
Table 2: Comparative Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Asymmetric Catalysis | High ee, single-step | Cost of chiral catalysts |
| Enzymatic Reduction | Mild conditions, eco-friendly | Substrate specificity |
| Chiral Resolution | Applicable to racemates | Low yield, multi-step |
Physicochemical Properties
Experimental data for (R)-1-(3-Pyridyl)-1-butanol are sparse, but properties can be extrapolated from analogs:
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Boiling Point: Estimated at 220–240°C (based on 1-butanol’s bp of 117.7°C and pyridine’s bp of 115.2°C).
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Solubility: Moderate hydrophilicity due to the hydroxyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Chiral Stability: Susceptible to racemization under acidic/basic conditions, necessitating storage at neutral pH .
Future Research Directions
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